molecular formula C11H10F3NO B6317674 Pyrrolidin-1-yl(2,4,6-trifluorophenyl)methanone CAS No. 1483845-00-6

Pyrrolidin-1-yl(2,4,6-trifluorophenyl)methanone

Cat. No.: B6317674
CAS No.: 1483845-00-6
M. Wt: 229.20 g/mol
InChI Key: NTNPLCIHRCPCLJ-UHFFFAOYSA-N
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Description

Pyrrolidin-1-yl(2,4,6-trifluorophenyl)methanone is a chemical compound characterized by the presence of a pyrrolidine ring attached to a trifluorophenyl group via a methanone linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pyrrolidin-1-yl(2,4,6-trifluorophenyl)methanone typically involves the reaction of pyrrolidine with 2,4,6-trifluorobenzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems ensures consistent quality and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: Pyrrolidin-1-yl(2,4,6-trifluorophenyl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Pyrrolidin-1-yl(2,4,6-trifluorophenyl)methanone has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of Pyrrolidin-1-yl(2,4,6-trifluorophenyl)methanone involves its interaction with specific molecular targets and pathways. The compound’s trifluorophenyl group enhances its binding affinity to certain enzymes or receptors, leading to modulation of their activity. The pyrrolidine ring contributes to the compound’s overall stability and bioavailability, making it a promising candidate for further pharmacological studies .

Comparison with Similar Compounds

  • Pyrrolidin-1-yl(2,3,6-trifluorophenyl)methanone
  • Pyrrolidin-1-yl(2,4,5-trifluorophenyl)methanone
  • Pyrrolidin-1-yl(3,4,5-trifluorophenyl)methanone

Comparison: Pyrrolidin-1-yl(2,4,6-trifluorophenyl)methanone is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which influences its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different binding affinities and selectivities towards molecular targets, making it a valuable tool in medicinal chemistry and drug design .

Properties

IUPAC Name

pyrrolidin-1-yl-(2,4,6-trifluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F3NO/c12-7-5-8(13)10(9(14)6-7)11(16)15-3-1-2-4-15/h5-6H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTNPLCIHRCPCLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=C(C=C(C=C2F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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